molecular formula C19H17N3O5 B7710396 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide

Cat. No. B7710396
M. Wt: 367.4 g/mol
InChI Key: URAIBSMJTSCJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, also known as HMN-176, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 1999 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide prevents the formation of microtubules, which are essential for the proper function of the cytoskeleton. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in lab experiments is its specificity for cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in lab experiments is its solubility. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide. One potential direction is the development of more soluble derivatives of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide, which would improve its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in cancer treatment. Finally, more research is needed to determine the potential use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde, followed by the reaction with N-methyl-3-nitrobenzamide. The final product is obtained by purification through column chromatography.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide has been the subject of extensive research in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide can induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-21(19(24)12-4-3-5-15(9-12)22(25)26)11-14-8-13-10-16(27-2)6-7-17(13)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAIBSMJTSCJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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